molecular formula C10H15NO3 B13582755 (R)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol

(R)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol

Cat. No.: B13582755
M. Wt: 197.23 g/mol
InChI Key: XWXNGXAJTYOQRJ-JTQLQIEISA-N
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Description

®-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol is a chiral compound with significant interest in various scientific fields. It is characterized by the presence of an amino group and two methoxy groups attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. Common reagents used in these reactions include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction processes. The reaction conditions often involve solvents like ethanol or methanol and may require refluxing to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes, where the nitro compound is hydrogenated in the presence of a catalyst such as palladium on carbon (Pd/C). This method is efficient for large-scale production and ensures high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions may involve the use of strong acids or bases to facilitate the substitution reactions.

Major Products

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted phenyl compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

®-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3,5-dimethoxyphenyl)ethan-1-ol: Similar in structure but lacks the amino group.

    2-(3,4-dimethoxyphenyl)ethanol: Similar but with different positioning of methoxy groups.

    2-amino-1-(3,4-dimethoxyphenyl)ethanol: Similar but with different positioning of functional groups.

Uniqueness

®-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both amino and methoxy groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Biological Activity

(R)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol is a chiral amine compound with significant biological activity, particularly in enhancing cognitive functions. This article presents a detailed examination of its biological properties, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H17NO3C_{11}H_{17}NO_3 and a molecular weight of approximately 233.26 g/mol. Its structure includes:

  • A hydroxyl group (-OH)
  • An amino group (-NH₂)
  • Two methoxy substituents on the aromatic ring

These functional groups contribute to its unique chemical properties and biological activities, positioning it as a candidate for neuropharmacological research.

Cognitive Enhancement

Research indicates that this compound may enhance learning and memory without the stimulant effects typically associated with amphetamines. Studies conducted on animal models have shown improvements in cognitive functions, suggesting potential applications in treating cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD) .

The compound's mechanism of action is thought to involve modulation of neurotransmitter systems related to cognition. Unlike traditional stimulants, it does not exhibit significant psychotomimetic effects. This unique profile suggests that it may influence neurotransmitter systems without the adverse effects commonly associated with stimulant drugs .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameMolecular FormulaUnique Features
This compoundC11H17NO3Chiral amine with cognitive enhancement properties
(S)-2-Amino-2-(3,5-dimethoxyphenyl)ethanolC11H17NO3Enantiomer with potentially different biological activity
(R)-1-(3,5-Dimethoxyphenyl)propan-1-amineC12H19NO3Longer aliphatic chain; effects on mood and cognition
(R)-2-Amino-1-(2,5-dimethoxyphenyl)butaneC13H19NO4Related structure but different side-chain; psychoactive properties

Synthesis Methods

The synthesis of this compound typically involves several methods aimed at achieving high yields and purity. Common synthetic routes include:

  • Reduction of Ketones or Imines : Derived from 3,5-dimethoxyphenylacetaldehyde using reagents like lithium aluminum hydride.
  • Formation of Hydrochloride Salt : Enhances solubility and stability for further applications .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound in various contexts:

  • Neuropharmacology : A study highlighted its potential in improving cognitive functions in animal models without the adverse effects associated with traditional stimulants .
  • Antioxidant Activity : Although primarily focused on other compounds, related studies suggest that compounds with similar structures exhibit antioxidant properties that could be beneficial in neurodegenerative conditions .

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

(2R)-2-amino-2-(3,5-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H15NO3/c1-13-8-3-7(10(11)6-12)4-9(5-8)14-2/h3-5,10,12H,6,11H2,1-2H3/t10-/m0/s1

InChI Key

XWXNGXAJTYOQRJ-JTQLQIEISA-N

Isomeric SMILES

COC1=CC(=CC(=C1)[C@H](CO)N)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(CO)N)OC

Origin of Product

United States

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